Cas no 1420802-69-2 (5-amino-1,2-oxazole-4-carboxylic acid)
5-amino-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Aminoisoxazole-4-carboxylic acid
- AM98218
- 5-amino-1,2-oxazole-4-carboxylic acid
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- Inchi: 1S/C4H4N2O3/c5-3-2(4(7)8)1-6-9-3/h1H,5H2,(H,7,8)
- InChI Key: CCWIAJURJNHBGN-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Topological Polar Surface Area: 89.4
5-amino-1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-143721-0.05g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 0.05g |
$612.0 | 2023-02-15 | ||
| Enamine | EN300-143721-0.1g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 0.1g |
$640.0 | 2023-02-15 | ||
| Enamine | EN300-143721-0.25g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 0.25g |
$670.0 | 2023-02-15 | ||
| Enamine | EN300-143721-0.5g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 0.5g |
$699.0 | 2023-02-15 | ||
| Enamine | EN300-143721-1.0g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-143721-2.5g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 2.5g |
$1428.0 | 2023-02-15 | ||
| Enamine | EN300-143721-5.0g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 5.0g |
$2110.0 | 2023-02-15 | ||
| Enamine | EN300-143721-10.0g |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 10.0g |
$3130.0 | 2023-02-15 | ||
| Enamine | EN300-143721-50mg |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 50mg |
$455.0 | 2023-09-29 | ||
| Enamine | EN300-143721-100mg |
5-amino-1,2-oxazole-4-carboxylic acid |
1420802-69-2 | 100mg |
$476.0 | 2023-09-29 |
5-amino-1,2-oxazole-4-carboxylic acid Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-amino-1,2-oxazole-4-carboxylic acid
Introduction to 5-amino-1,2-oxazole-4-carboxylic acid (CAS No. 1420802-69-2)
5-amino-1,2-oxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1420802-69-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole family, a class of heterocycles characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of both amino and carboxylic acid functional groups in its molecular structure makes it a versatile intermediate for the synthesis of various bioactive molecules.
The structural features of 5-amino-1,2-oxazole-4-carboxylic acid contribute to its potential applications in drug discovery and development. The oxazole ring is known for its stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry. Additionally, the amino group provides a site for further functionalization, while the carboxylic acid moiety allows for salt formation and interaction with other biological molecules. These properties have positioned this compound as a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that oxazole-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 5-amino-1,2-oxazole-4-carboxylic acid has been investigated for its potential role in modulating enzyme activity and inhibiting the growth of pathogenic microorganisms. The compound’s ability to interact with biological targets at the molecular level makes it an attractive scaffold for designing novel therapeutic agents.
One of the most compelling aspects of 5-amino-1,2-oxazole-4-carboxylic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to develop derivatives with enhanced pharmacological properties. For instance, modifications at the amino group have been explored to improve binding affinity to target proteins, while alterations at the carboxylic acid moiety have been used to enhance solubility and bioavailability. These strategies highlight the compound’s versatility and its potential as a precursor in drug development pipelines.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. 5-amino-1,2-oxazole-4-carboxylic acid exemplifies this trend by serving as a key intermediate in the synthesis of several lead compounds. Its structural motif has been incorporated into molecules targeting various diseases, including infectious disorders and chronic conditions. The compound’s ability to undergo multiple reactions under mild conditions further underscores its value in synthetic chemistry workflows.
Advances in computational chemistry have also facilitated the exploration of 5-amino-1,2-oxazole-4-carboxylic acid as a drug candidate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers optimize its structure for improved efficacy. These computational approaches complement experimental efforts by predicting potential binding modes and identifying key residues for functionalization. Such interdisciplinary strategies are essential for accelerating the discovery of novel therapeutics.
Furthermore, the environmental impact of using 5-amino-1,2-oxazole-4-carboxylic acid as an intermediate has been considered in recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with broader trends in pharmaceutical manufacturing aimed at improving efficiency and reducing environmental footprint. The adoption of such methodologies ensures that the compound’s production remains viable while adhering to ecological principles.
The future prospects of 5-amino-1,2-oxazole-4-carboxylic acid are promising, with ongoing studies exploring its role in emerging therapeutic areas. For example, researchers are investigating its potential applications in antiviral and anti-inflammatory treatments. The compound’s unique structural features make it well-suited for modulating complex biological pathways involved in these diseases. As our understanding of disease mechanisms advances, so too does the potential for this compound to contribute to innovative treatment strategies.
In conclusion,5-amino-1,2-oxazole-4-carboxylic acid (CAS No. 1420802-69-2) represents a significant asset in pharmaceutical research due to its structural versatility and biological relevance. Its role as a synthetic intermediate has enabled the development of several promising drug candidates, while ongoing studies continue to uncover new applications for this compound. As research progresses, 5-amino-1,2-oxazole-4-carboxylic acid is expected to remain at the forefront of medicinal chemistry innovation.
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